molecular formula C26H28N2O4S B11605190 Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate

Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate

Cat. No.: B11605190
M. Wt: 464.6 g/mol
InChI Key: AJLLNAIIWWVIIT-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate typically involves multiple steps. One common route includes the initial formation of the furan-2-ylmethyl intermediate, followed by its incorporation into the spiro[benzo[H]quinazoline-5,1’-cyclohexan] core. The final step involves the esterification of the sulfanyl group with ethyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 2-[3-(furan-2-ylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate

InChI

InChI=1S/C26H28N2O4S/c1-2-31-21(29)17-33-25-27-23-20-11-5-4-9-18(20)15-26(12-6-3-7-13-26)22(23)24(30)28(25)16-19-10-8-14-32-19/h4-5,8-11,14H,2-3,6-7,12-13,15-17H2,1H3

InChI Key

AJLLNAIIWWVIIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CO3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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